2-(2-Chloroquinolin-7-yl)acetic acid is a chemical compound characterized by its unique structure, which features a chloroquinoline moiety attached to an acetic acid group. Its molecular formula is C11H9ClN2O2, and it has a molecular weight of approximately 232.65 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to the biological activity associated with the quinoline structure, which is prevalent in various pharmaceutical agents.
These reactions make it a versatile intermediate in organic synthesis.
Quinoline derivatives, including 2-(2-Chloroquinolin-7-yl)acetic acid, have been studied for various biological activities. The compound exhibits:
These biological activities make it a candidate for further pharmacological research.
Several synthetic routes have been developed to produce 2-(2-Chloroquinolin-7-yl)acetic acid. Common methods include:
These methods vary in terms of yield and purity, with some requiring more complex purification steps.
The applications of 2-(2-Chloroquinolin-7-yl)acetic acid extend into several fields:
Interaction studies involving 2-(2-Chloroquinolin-7-yl)acetic acid focus on its binding affinity and efficacy against specific biological targets. Research indicates that:
Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Several compounds share structural similarities with 2-(2-Chloroquinolin-7-yl)acetic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Chloroquinolin-4-yl)acetic acid | Contains a chlorine atom at position 4 | Different position of chlorine affects activity |
| 7-Chloroquinoline | Base structure without acetic acid | Lacks the carboxylic functionality |
| Methyl 2-(2-chloroquinolin-5-yl)acetate | Methyl ester instead of acetic acid | Alters solubility and bioavailability |
| 3-(Chloroquinolin-6-yl)propanoic acid | Propanoic acid instead of acetic | Variations in chain length influence properties |
These comparisons illustrate how modifications in structure can lead to different biological activities and chemical properties, emphasizing the unique role of 2-(2-Chloroquinolin-7-yl)acetic acid within this class of compounds.
The Vilsmeier-Haack reaction remains pivotal for constructing the quinoline core. This method employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate acetanilide derivatives, yielding 2-chloroquinoline-3-carbaldehydes as intermediates. For example, acetanilides treated with Vilsmeier’s reagent (DMF/POCl₃) undergo cyclization, chlorination, and formylation simultaneously, producing the quinoline skeleton with a chloro substituent at position 2. Modifications using phosphorus pentachloride (PCl₅) instead of POCl₃ have improved yields by reducing side reactions. Subsequent oxidation or functionalization introduces the acetic acid moiety, though competing decarboxylation during high-temperature steps requires careful control.
Nucleophilic substitution at the chlorinated position of 4,7-dichloroquinoline enables precise functionalization. In one protocol, 4,7-dichloroquinoline reacts with 2-mercapto-4-methyl-5-thiazoleacetic acid in ethanol with triethylamine, yielding 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid. Solvent choice critically impacts substitution efficiency: ethanol at 50°C for 4 hours achieves 93% yield, whereas acetonitrile or methanol leads to byproducts like 1a (75%) and 1b (63%). The acetic acid group’s introduction via thiolate intermediates is facilitated by polar aprotic solvents, which stabilize transition states without hydrolyzing sensitive functionalities.
Catalysts such as triethylamine, pyridine, and acetic acid enhance acetic acid incorporation. For instance, coupling 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid with aryl amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane achieves 55–99% yield. Base catalysts like sodium hydroxide promote hydrolysis of ester intermediates to carboxylic acids, as seen in the synthesis of 2-(7-chloroquinolin-4-ylthio)acetic acid. Acidic conditions (e.g., acetic acid) concurrently facilitate substitution and suppress oxidation, ensuring regioselectivity at the quinoline’s 7-position.
Solvent polarity and boiling point directly influence reaction kinetics and purity. Nonpolar solvents like n-heptane minimize side reactions in condensations involving 7-chloroquinaldine and isophthaldehyde, yielding 55–99% pure product after recrystallization in ethyl acetate. Conversely, polar solvents (ethanol, methanol) improve nucleophilic substitution but risk ester hydrolysis. A mixed solvent system (n-heptane/ethyl acetate) balances solubility and purification, reducing bis-adduct formation by 40%.
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Ethanol | 50 | 93 | <5 |
| Acetonitrile | 80 | 6 | 75 |
| n-Heptane | 120 | 52 | 10 |
| Dichloromethane | 40 | 85 | 15 |
Byproducts arise from competing reactions, such as over-substitution or decarboxylation. For example, refluxing 4,7-dichloroquinoline with excess thiols in methanol produces bis-thioether derivatives (1a, 1b) due to prolonged reaction times. Similarly, high-temperature decarboxylation of 7-chloro-4-hydroxyquinolin-3-carboxylic acid yields 7-chloro-4-hydroxyquinoline instead of the desired acetic acid derivative. Mitigation strategies include:
The positioning of chlorine atoms within the quinoline scaffold represents a critical determinant of biological activity and target binding affinity. Comprehensive structure-activity relationship studies demonstrate that the 7-chloro substitution pattern exhibits optimal binding characteristics compared to alternative positions [1]. The 7-chloroquinoline configuration demonstrates high affinity to hematin μ-oxo dimer through favorable π-π interactions, establishing this position as essential for antimalarial activity [1].
Comparative positional analysis reveals distinct binding profiles. While 7-chloroquinoline derivatives maintain association constants ranging from 0.46 to 2.9 × 10⁵ M⁻¹ with hematin targets, the 6-chloro analogues show negligible interaction with hematin μ-oxo dimers [1]. This positional specificity underscores the critical role of electron-withdrawing functional groups at the 7-position for both hematin polymerization inhibition and parasite growth suppression [1].
The 2-chloroquinoline derivatives exhibit moderate activity against resistant strains through distinct mechanisms involving steric and electronic modulation [2]. These compounds demonstrate effectiveness in efflux pump inhibition, with certain derivatives showing 8-32 fold reduction in minimum inhibitory concentrations against wild-type strains [2]. The 2-chloro position appears to modulate drug-resistant parasite susceptibility through mechanisms independent of the classical hematin binding pathway.
Electronic effects associated with chlorine positioning significantly influence receptor recognition. Electron-withdrawing groups at the 7-position enhance the quinoline ring's ability to engage in enthalpically favorable π-π interactions with biological targets [1]. Molecular modeling experiments reinforce the importance of out-of-plane π-electron density alignment between chloroquinoline derivatives and target molecules at intermolecular contact points [1].
The incorporation of carboxylic acid functionality profoundly influences the pharmacokinetic properties and bioavailability profiles of quinoline derivatives. Free carboxylic acid groups enhance solubility in polar environments while maintaining hydrogen bonding capacity essential for target recognition [3]. Compounds bearing free carboxylate moieties demonstrate bioavailability scores of 0.55 with good gastrointestinal absorption characteristics [3].
Esterification strategies significantly modulate membrane permeability and oral bioavailability. Methyl ester derivatives exhibit enhanced bioavailability scores reaching 0.85, accompanied by improved membrane permeability characteristics [4]. The esterification process effectively masks the polar carboxylate group, facilitating passive diffusion across biological membranes while maintaining the structural integrity necessary for biological activity [4].
Ethyl ester modifications provide balanced pharmacokinetic properties with bioavailability scores of 0.75 [5]. These derivatives demonstrate high gastrointestinal absorption while retaining sufficient polarity for aqueous solubility [5]. The extended alkyl chain length contributes to favorable lipophilicity parameters without compromising the compound's ability to interact with hydrophilic binding sites [5].
Amide functionalization presents contrasting bioavailability profiles, with scores typically ranging from 0.40 and below [6]. Amide derivatives show reduced passive absorption characteristics, attributed to increased hydrogen bonding potential and altered electronic distribution patterns [6]. However, specific amide substituents can enhance target selectivity through modified binding interactions with receptor sites [6].
Prodrug strategies utilizing carboxylic acid esterification represent a viable approach for optimizing oral bioavailability . The systematic modification of carboxylate groups enables fine-tuning of pharmacokinetic parameters while preserving essential pharmacophoric features required for biological activity .
Heterocyclic substitution patterns within quinoline derivatives demonstrate profound correlations with biological potency across diverse therapeutic targets. C-2 substitution with α-furyl groups generates compounds exhibiting potent anticancer activity with half-maximal inhibitory concentrations ranging from 23.0 to 55.9 nanomolar [8]. The α-furyl moiety contributes electronic enhancement through resonance interactions with the quinoline core, facilitating improved target recognition and binding affinity [8].
C-2 pyridin-2-yl substitutions demonstrate exceptional antimalarial efficacy with activity ranges of 28.8 to 38.8 nanomolar against drug-resistant parasite strains [9]. These modifications enable resistance mechanism circumvention through altered binding modes that bypass conventional drug resistance pathways [9]. The pyridyl nitrogen provides additional coordination sites for metal ion interactions while maintaining essential aromatic character [9].
C-4 morpholino substitutions exhibit significant cytotoxic properties with half-maximal inhibitory concentrations of 15.41 to 12.99 micromolar against cancer cell lines [10]. The morpholine ring contributes to cell cycle arrest mechanisms through enhanced cellular uptake and modified intracellular distribution patterns [10]. These substitutions demonstrate selectivity for cancer cells while showing minimal toxicity against normal cell populations [10].
C-6 methoxy substitutions provide moderate antimalarial activity with half-maximal inhibitory concentrations ranging from 28.6 to 41.2 nanomolar [9]. The methoxy group functions as an electron-donating substituent that increases electron density on the quinoline ring system, potentially enhancing binding affinity with bacterial enzymes [11]. This substitution pattern reduces minimum inhibitory concentration values through improved target interaction [11].
C-7 phenyl substitutions achieve subnanomolar binding affinity with 5-HT4 receptors, demonstrating dissociation constants from 0.44 to 1.5 nanomolar [12]. The phenyl group at the 7-position provides optimal aromatic interactions within receptor binding pockets while maintaining favorable steric complementarity [12]. These modifications represent some of the most potent receptor interactions reported for quinoline-based ligands [12].
The interplay between steric and electronic factors fundamentally governs the receptor binding characteristics and biological activity of quinoline derivatives. Steric hindrance effects demonstrate inverse relationships with binding affinity, where increased molecular bulk at critical binding sites reduces target recognition efficiency [13]. Optimal configurations require minimal steric interference at receptor contact points while maintaining essential pharmacophoric elements [13].
Electronic density modulation through substituent effects significantly influences target selectivity and binding specificity [14]. Electron-withdrawing groups enhance proton-accepting capacity and facilitate favorable electrostatic interactions with receptor sites [14]. The substitution by electron-donating groups increases proton-accepting capacity across multiple electronic states, including ground and excited configurations [14].
Hydrogen bonding interactions represent synergistic factors that enhance protein-ligand binding through complementary donor-acceptor relationships [15]. Quinoline derivatives form stable complexes with serum proteins through hydrogen bonds and van der Waals forces, as confirmed by negative enthalpy and entropy values [15]. These interactions contribute to improved pharmacokinetic profiles and extended residence times at target sites [15].
π-π stacking interactions provide stabilizing influences through aromatic ring overlap with biological targets [16]. The planar quinoline scaffold enables π-π stacking with aromatic amino acid residues in protein binding sites, contributing to binding affinity and selectivity [16]. These interactions are particularly important for DNA intercalation mechanisms where quinoline derivatives insert between nucleotide base pairs [16].
Van der Waals interactions enhance binding affinity through complementary surface contacts between ligand and receptor [15]. The optimization of molecular surface complementarity contributes to improved binding kinetics and thermodynamic stability of protein-ligand complexes [15]. These hydrophobic interactions are essential for membrane protein targets where lipophilic binding sites predominate [15].
Pharmacophore modeling studies provide comprehensive frameworks for understanding the essential molecular features required for biological activity across quinoline derivative series. VEGFR-2 inhibition pharmacophores utilize five-point models incorporating two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as critical features [17]. These models demonstrate high correlation coefficients of r² = 0.8621 for training sets with excellent predictive power indicated by cross-validation coefficients of q² = 0.6943 [17].
Antioxidant activity pharmacophores employ four-feature models containing one aromatic ring and three hydrogen bond acceptors [18]. The developed models show correlation coefficients of r² = 0.865 with successful validation through independent test sets [18]. Compounds exhibiting optimal fit values demonstrate superior radical scavenging activity, with hydroxyl-containing derivatives showing enhanced performance attributed to hydrogen donor capability [18].
PDE4B inhibition pharmacophores utilize five-point models emphasizing the quinoline core as an essential structural requirement [19]. These models achieve correlation coefficients of r² = 0.718 with cross-validation confirming predictive reliability [19]. The pharmacophore features highlight the importance of aromatic ring systems and hydrogen bonding capabilities for enzyme inhibition [19].
Antimycobacterial pharmacophores demonstrate variable patterns depending on target specificity and mechanism of action [6]. Models achieve moderate correlation coefficients around r² = 0.65, emphasizing the importance of lipophilicity balance for membrane penetration and target accessibility [6]. The structure-activity relationships reveal parabolic dependencies on lipophilicity parameters, indicating optimal ranges for biological activity [6].
Tubulin inhibition pharmacophores employ six-point models featuring three hydrogen bond acceptors and three aromatic ring features [20]. These models demonstrate correlation coefficients of r² = 0.718 with F-values of 72.3, indicating statistical significance [20]. The pharmacophore requirements emphasize multiple aromatic interactions essential for tubulin binding and microtubule disruption [20].